molecular formula C15H21N3O B2484085 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea CAS No. 1396749-62-4

1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea

Cat. No. B2484085
CAS RN: 1396749-62-4
M. Wt: 259.353
InChI Key: COEXLUJQFQWJDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea" often involves intricate reactions. For instance, the synthesis of structurally related compounds has been achieved through methods like Pd/Cu-catalyzed Sonogashira cross-coupling reactions, highlighting the complexity and precision required in chemical synthesis processes (T. Shimasaki et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through various spectroscopic techniques and X-ray crystallography, offering detailed insights into their geometry at the atomic level. For example, a study involving X-ray analysis provided unambiguous information about molecular geometries, crucial for understanding the compound's physical and chemical behavior (F. Tancini et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea" derivatives are diverse, including redox reactions and the formation of metal chelates, showcasing the compound's reactivity and potential for various chemical applications (J. Hartung et al., 1991).

Mechanism of Action

The mechanism of action for “1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea” is not available in the resources I have searched .

Safety and Hazards

The related compound “4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate” has a GHS07 safety classification. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-18(4-2)13-9-8-12-16-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXLUJQFQWJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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